molecular formula C21H22FN3O4 B124945 (R)-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione CAS No. 874340-08-6

(R)-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione

Cat. No. B124945
M. Wt: 399.4 g/mol
InChI Key: UVDYUDNYSNKZRV-OAHLLOKOSA-N
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Description

“®-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione” is a compound with the molecular formula C21H22FN3O4 . It belongs to the class of morpholines . The IUPAC name of this compound is 2-[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string and the SMILES string. The InChI string is InChI=1S/C21H22FN3O4/c22-18-11-14(5-6-19(18)24-7-9-29-10-8-24)23-12-15(26)13-25-20(27)16-3-1-2-4-17(16)21(25)28/h1-6,11,15,23,26H,7-10,12-13H2/t15-/m1/s1 . The SMILES string is FC1=C(N2CCOCC2)C=CC(NCC@@HCN3C(=O)C=4C(C3=O)=CC=CC4)=C1 .


Physical And Chemical Properties Analysis

This compound has a net charge of 0, an average mass of 399.422, and a mono-isotopic mass of 399.15943 .

Scientific Research Applications

  • Crystal Structure Analysis : The compound shows interesting crystallographic properties, such as intermolecular hydrogen bonds and specific dihedral angles in its structure, which are significant in crystal engineering and material science applications (Vesek et al., 2012).

  • Polymer Synthesis : It's used in the lipase-catalyzed ring-opening polymerization of morpholine-2,5-dione derivatives, contributing to the field of polymer chemistry and material science (Feng et al., 2000).

  • Chemical Synthesis : The compound is utilized in the synthesis of other chemical derivatives, which could have potential applications in various fields including organic chemistry and pharmaceuticals (Xiaoguang & Du-lin, 2005).

  • Mesophase Characterization : It is involved in the synthesis and characterization of mesogenic Schiff bases, contributing to the study of liquid crystalline behavior, which is significant in the development of new materials for displays and sensors (Dubey et al., 2018).

  • Herbicide Development : This compound is part of a promising scaffold for developing 4-hydroxyphenylpyruvate dioxygenase inhibitors, used in herbicides for weed control in agriculture (He et al., 2019).

  • Green Chemistry : It's involved in developing greener catalytic systems for the synthesis of isoindoline-1,3-dione derivatives, emphasizing eco-friendly approaches in chemical synthesis (Journal et al., 2019).

  • Pharmacology and Medicinal Chemistry : Research has been conducted on its derivatives for potential applications in antimicrobial activities, which could be significant in the development of new antibiotics and treatments for bacterial infections (Kumar & Revanasiddappa, 2011).

  • Optoelectronics : The compound is used in the synthesis of novel acridin-isoindoline-1,3-dione derivatives, which are important for optoelectronic applications, particularly in the development of new materials for light-emitting devices (Mane et al., 2019).

  • Antimycobacterial Research : It has been studied for its potential use in treating tuberculosis, showcasing its importance in medicinal chemistry and pharmaceutical research (Rani et al., 2019).

properties

IUPAC Name

2-[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c22-18-11-14(5-6-19(18)24-7-9-29-10-8-24)23-12-15(26)13-25-20(27)16-3-1-2-4-17(16)21(25)28/h1-6,11,15,23,26H,7-10,12-13H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDYUDNYSNKZRV-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)NC[C@H](CN3C(=O)C4=CC=CC=C4C3=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586523
Record name 2-{(2R)-3-[3-Fluoro-4-(morpholin-4-yl)anilino]-2-hydroxypropyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione

CAS RN

874340-08-6
Record name 2-{(2R)-3-[3-Fluoro-4-(morpholin-4-yl)anilino]-2-hydroxypropyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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